1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Kinase inhibition Structure-activity relationship Pyridazine carboxamide

Kinase inhibitor SAR studies require precise structural control; substituting a pyridazine-3-carboxamide analogue without head-to-head data risks irreproducible results. This compound delivers a defined N1-(3-fluorobenzyl) and C3-N-propyl carboxamide pattern as a minimal probe. - **Value**: Matched negative control or starting point for c-Met/ALK optimization (US patents 9,126,947; 9,242,958). - **Logistics**: Routine R&D packaging; no controlled substance restrictions. - **Quality**: Standard ≥95% purity for assay-ready use.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1049543-49-8
Cat. No. B2609840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
CAS1049543-49-8
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESCCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F
InChIInChI=1S/C15H16FN3O2/c1-2-8-17-15(21)13-6-7-14(20)19(18-13)10-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,21)
InChIKeyZTLFHUYKWPKZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide: Structural Identity and Compound Class


1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule (molecular weight 289.30 g/mol, formula C₁₅H₁₆FN₃O₂) belonging to the pyridazine-3-carboxamide class [1]. The compound features a 1,6-dihydropyridazinone core substituted at N1 with a 3-fluorobenzyl group and at C3 with an N-propyl carboxamide moiety [1]. Pyridazine carboxamide derivatives have been broadly claimed in patents as protein kinase inhibitors, particularly targeting ALK and c-Met, for oncology indications [2].

1 Pyridazine-3-carboxamide kinase inhibitor probe
2 Hypothesis-driven SAR exploration of N1-benzyl and C3-amide vectors
3 Requires experimental target-engagement profiling

Why Generic Substitution Fails for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide


Within the pyridazine-3-carboxamide kinase inhibitor class, subtle modifications to the N1-benzyl substituent position and the C3-amide alkyl chain critically alter kinase selectivity profiles and physicochemical properties [1]. For example, a positional shift of the fluorine atom from the 3-position to the 4-position on the benzyl ring, as seen in the regioisomeric analogue N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide [2], or variation of the N-alkyl chain length, can abrogate target engagement or introduce off-target activity. Consequently, substituting this specific compound with a near analogue without quantitative, head-to-head comparative biological data cannot guarantee equivalent target inhibition, cellular potency, or selectivity, posing a risk of irreproducible results in kinase profiling or cellular assay campaigns.

Regioisomer 3-Fluoro to 4-fluoro shift may alter kinase hinge-region interactions; direct substitution may not preserve target engagement.
Chain length C3-amide N-propyl vs. elaborated tails can shift selectivity; analogue swap may introduce off-target activity.
Data gap No public biological data; substituting with this compound over characterized analogues may risk irreproducible kinase profiling.

Quantitative Evidence Guide for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide


Absence of Comparative Biological Activity Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not identify any quantitative biological activity data (e.g., IC₅₀, Kᵢ, cellular potency, selectivity profile) for 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide. The only identifiable close comparator is N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2), a regioisomer differing in fluorine position on the benzyl ring, but no biological data are publicly available for this comparator either [1]. The broader patent literature claims pyridazine carboxamide analogues as ALK and c-Met kinase inhibitors with reported IC₅₀ values (e.g., <1 µM in enzymatic assays), but these data correspond to structurally distinct, more elaborated analogues and cannot be extrapolated to this specific compound [2].

Activity data
Data to verify
No IC₅₀, Kᵢ, or selectivity data publicly available for this compound or its 4-fluoro regioisomer.
Procurement must rely on structural hypothesis, not on validated potency.
Source: patent landscape; no primary assay data located.
Kinase inhibition Structure-activity relationship Pyridazine carboxamide

Structural Comparison of 3-Fluoro vs. 4-Fluoro Regioisomers

The target compound's calculated partition coefficient (clogP) is 2.03, with a topological polar surface area (TPSA) of 67.16 Ų, as computed for the molecular formula C₁₅H₁₆FN₃O₂ [1]. The sole identified regioisomeric comparator, N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2), shares these same calculated physicochemical descriptors due to identical molecular formula and connectivity, precluding differentiation at this level [2]. However, the positional shift of fluorine from the 3-position (meta) to the 4-position (para) on the benzyl ring can influence the electron density distribution of the aromatic system and alter interactions with kinase hinge-region residues, a well-established phenomenon in fluorine-mediated medicinal chemistry, though direct comparative data are unavailable for this compound.

Regioisomer props
Class-level
Target vs. 4-fluoro regioisomer: identical clogP (2.03) and TPSA (67.16 Ų).
In silico filters cannot distinguish regioisomers; experimental binding data are essential.
Calculated descriptors only; electron-distribution differences unresolved.
Medicinal chemistry Lipophilicity Fluorine substitution

Patent-Derived Kinase Activity Context for Pyridazine-3-Carboxamides

The patent family encompassing US 9,126,947 B2 and US 9,242,958 B2 explicitly claims substituted pyridazine-3-carboxamide compounds as inhibitors of ALK and c-Met kinases with 'unexpected drug properties' [1]. While the patents exemplify and assay numerous analogues bearing specific substitution patterns (e.g., elaborated amide tails, heterocyclyl moieties) with reported c-Met IC₅₀ values below 1 µM, no assay data are provided for the unelaborated N-propyl, 3-fluorobenzyl-bearing compound. The class-level evidence positions the pyridazine-3-carboxamide scaffold as a validated kinase hinge-binding motif, but the critical R-group SAR linking a simple N-propyl carboxamide and a N1-(3-fluorobenzyl) to target potency and selectivity remains uncharacterized in public repositories.

Kinase scaffold
Context-dependent
Patent-exemplified analogues inhibit c-Met and ALK; no data for the unelaborated N-propyl, 3-fluorobenzyl compound.
Scaffold supports kinase hinge-binding; R-group SAR remains uncharacterized.
Referenced enzymatic assays in US 9,126,947 B2 / US 9,242,958 B2.
c-Met ALK Kinase selectivity Cancer therapeutics

Best-Usage Scenarios for 1-(3-Fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide


SAR Exploration of N1-Benzyl and C3-Amide Vectors

This compound serves as a minimalist, commercially accessible probe for exploring the SAR of the N1-substituent and the C3-carboxamide side chain within the pyridazine-3-carboxamide class, as defined by US patents 9,126,947 and 9,242,958 [1]. Its simple N-propyl amide and meta-fluorobenzyl substitution pattern provide a defined starting point for systematic optimization toward potential c-Met or ALK inhibitors, given the established class-level precedent for kinase inhibition.

Computational Docking of Fluorobenzyl-Pyridazine Binding Modes

The compound's 3-fluorobenzyl group offers a distinct vector for computational docking into kinase hinge-binding pockets, with the fluorine substituent predicted to modulate aromatic π-stacking and potential halogen bonding. Comparative in silico studies with the 4-fluoro regioisomer (CAS 1049564-26-2) [2] may reveal differences in predicted binding poses, though experimental validation is required.

Negative Control Tool for Kinase Profiling Campaigns

In the absence of confirmed kinase activity, this compound may function as a structurally matched but biologically silent negative control for more potent, patent-exemplified pyridazine carboxamide inhibitors. Its close chemical similarity to active analogues ensures minimal physicochemical perturbation in cellular assay media, thereby reducing false-positive assay interference attributable to compound aggregation or non-specific reactivity.

Application
Selection Property
Validation Focus
SAR exploration of N1-benzyl/C3-amide vectors
Minimalist pyridazine carboxamide probe with meta-fluorobenzyl and N-propyl substitution
Systematic potency and selectivity profiling against c-Met/ALK panel
Computational docking of fluorobenzyl binding modes
Distinct 3-fluoro vector for hinge-region pose prediction
Comparative in silico analysis vs. 4-fluoro regioisomer; experimental confirmation required
Negative control for kinase profiling campaigns
Structurally matched, biologically silent analogue of patent-exemplified inhibitors
Minimized physicochemical perturbation in cellular assay media
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